molecular formula C14H12N2O3 B4038503 5-(2,3-dihydro-1,4-benzodioxin-6-yl)nicotinamide

5-(2,3-dihydro-1,4-benzodioxin-6-yl)nicotinamide

Cat. No.: B4038503
M. Wt: 256.26 g/mol
InChI Key: KKVYZKXMDQVMSO-UHFFFAOYSA-N
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Description

“5-(2,3-dihydro-1,4-benzodioxin-6-yl)nicotinamide” is a compound that combines sulfonamide and benzodioxane fragments in its framework . It has been synthesized and studied for its antibacterial potential .


Synthesis Analysis

The synthesis of this compound involves the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media . The resulting product is then treated with different alkyl/aralkyl halides using N,N-dimethylformamide (DMF) as a reaction medium in the presence of lithium hydride (LiH) as a base .


Molecular Structure Analysis

The molecular structure of this compound has been determined by IR, 1H NMR, 13C NMR, and EI-MS spectroscopy techniques . The presence of signals at δ 64 ppm were characteristic of C-2 and C-3 and an attribute of the N - (2,3-dihydro-1,4-benzodioxin-6-yl) moiety in the molecule .


Chemical Reactions Analysis

The compound exhibits considerable antibacterial potential, particularly when a small sized electron-donating group is present at the ortho-position .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 416.5, a XLogP3 of 2.9, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 7, and a rotatable bond count of 7 .

Scientific Research Applications

Synthesis and Binding Affinities

Nicotinamide derivatives are synthesized and evaluated for their binding to specific receptors, such as 5-HT3 and dopamine D2 receptors, indicating their potential application in studying neurotransmitter systems and psychiatric disorders (Hirokawa, Yoshida, & Kato, 1998).

Antileukemic Effects

Certain nicotinamide analogs have been shown to potentiate the cytocidal effects of chemotherapeutic agents in vitro and in vivo, suggesting their role in enhancing cancer treatment efficacy (Berger, Catino, & Vietti, 1982).

NMR Hyperpolarization for Molecular Imaging

Nicotinamide-1-15N and its potential use in NMR hyperpolarization for enhancing molecular imaging techniques, specifically in probing metabolic processes in vivo, highlight its application in biomedical imaging and diagnostics (Shchepin, Barskiy, Mikhaylov, & Chekmenev, 2016).

Opioid Receptor Antagonism

Research into nicotinamide derivatives as opioid receptor antagonists provides insights into pain management and the development of novel analgesics, addressing opioid misuse and addiction (Takeuchi et al., 2007).

Neuroprotection and Na+/Ca2+ Exchange Inhibition

The study of nicotinamide derivatives for their selective inhibition of Na+/Ca2+ exchange isoforms offers potential therapeutic avenues for neuroprotective drugs, particularly in conditions like hypoxia/reoxygenation-induced neuronal cell damage (Iwamoto & Kita, 2006).

Future Directions

The compound has shown potential as an antibacterial agent, particularly against Escherichia coli and Bacillus subtilis . Future research could focus on further exploring its antibacterial potential and possible applications in treating various bacterial infections.

Properties

IUPAC Name

5-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3/c15-14(17)11-5-10(7-16-8-11)9-1-2-12-13(6-9)19-4-3-18-12/h1-2,5-8H,3-4H2,(H2,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKVYZKXMDQVMSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=CC(=CN=C3)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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